molecular formula C7H6F4N2 B008856 (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine CAS No. 105224-02-0

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine

Cat. No. B008856
Key on ui cas rn: 105224-02-0
M. Wt: 194.13 g/mol
InChI Key: MZVWTLIAAUXYAQ-UHFFFAOYSA-N
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Patent
US09439890B2

Procedure details

The title compound was prepared according to the procedure described in step-1 of Intermediate-61 by using 4-fluoro-3-(trifluoromethyl)aniline (3.0 g, 0.016 mmol), NaNO2 (1.73 g, 0.025 mmol), SnCl2.2H2O (9.39 g, 0.041 mmol) and conc. HCl (100 mL) to afford 2.0 g of the desired product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.73 g
Type
reactant
Reaction Step Two
Quantity
9.39 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].[N:13]([O-])=O.[Na+].O.O.Cl[Sn]Cl>Cl>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][NH2:13])=[CH:4][C:3]=1[C:9]([F:10])([F:11])[F:12] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)C(F)(F)F
Step Two
Name
Quantity
1.73 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
9.39 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)NN)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 64390%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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